Eudesmin
Overview
Description
Eudesmin is a natural lignan compound found in various plant species, including those from the Apiaceae, Magnoliaceae, Ochnaceae, and Rutaceae families. It is a tetrahydrofurofuranoid lignan with significant pharmacological activities. This compound is known for its anti-inflammatory, anti-microbial, anti-tumor, and sedative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eudesmin can be synthesized through various chemical routes. One common method involves the oxidative coupling of coniferyl alcohol derivatives. The reaction typically requires a catalyst, such as a metal complex, and proceeds under mild conditions to form the tetrahydrofurofuranoid structure .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. The yield and purity of this compound can be optimized by adjusting the extraction parameters and using high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: Eudesmin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield dihydro derivatives. Sodium borohydride is a typical reducing agent used in this reaction.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Bromine, nitric acid.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated this compound derivatives.
Scientific Research Applications
Eudesmin has a broad range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of lignan biosynthesis and metabolism. It is also used in the synthesis of other complex lignan structures.
Biology: this compound exhibits significant biological activities, including anti-inflammatory, anti-microbial, and anti-tumor effects. It is used in studies investigating these biological properties.
Medicine: this compound has potential therapeutic applications in treating various diseases, such as cancer, inflammation, and microbial infections. It is also studied for its neuroprotective effects and potential use in treating neurological disorders.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Eudesmin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: this compound inhibits the production of tumor necrosis factor-alpha and other pro-inflammatory cytokines. It also modulates the activity of nuclear factor-kappa B, a key regulator of inflammation.
Anti-microbial: this compound disrupts microbial cell membranes and inhibits the synthesis of essential microbial proteins.
Comparison with Similar Compounds
Eudesmin is compared with other similar lignan compounds, such as:
Fargesin: Similar to this compound, fargesin exhibits anti-inflammatory and anti-microbial properties. this compound has a more pronounced anti-tumor effect.
Epimagnolin A: Both compounds have sedative effects, but this compound shows a broader range of biological activities.
Uniqueness of this compound: this compound stands out due to its wide range of biological activities and potential therapeutic applications. Its ability to modulate multiple signaling pathways and molecular targets makes it a versatile compound in scientific research and pharmaceutical development.
Properties
IUPAC Name |
3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUUVVGQIVMSAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
526-06-7 | |
Record name | Eudesmin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Eudesmin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Eudesmine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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